4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
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Overview
Description
4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, a fluoro substituent, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluoro substituent. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired benzamide structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide include:
- 4-amino-N-cyclopropyl-3-chloro-N-methylbenzamide
- 4-amino-N-cyclopropyl-3-bromo-N-methylbenzamide
- 4-amino-N-cyclopropyl-3-iodo-N-methylbenzamide
Compared to these compounds, this compound is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C11H13FN2O/c1-14(8-3-4-8)11(15)7-2-5-10(13)9(12)6-7/h2,5-6,8H,3-4,13H2,1H3 |
InChI Key |
XZTJOUVYLBEFBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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